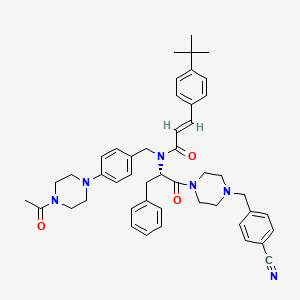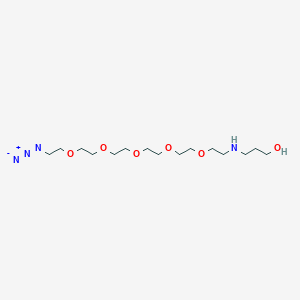
Alkyne maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne maleimide is a bifunctional linker reagent which allows to attach terminal alkyne to various thiol-containing molecules, such as proteins containing cysteine residues. The alkyne moiety can be then conjugated with various azides via copper-catalyzed Click chemistry reaction.
Applications De Recherche Scientifique
Photochemical Reactions
Alkyne maleimides are utilized in photochemical reactions. For instance, they are involved in [2+2] cycloadditions, which are promoted photochemically. Research has highlighted the differences in reactivity between N-alkyl and N-aryl maleimides, with hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) being used to achieve high yields in these reactions (Triandafillidi et al., 2022).
C-H Bond Alkylation
Alkyne maleimides are also important in the alkylation of C-H bonds. A study demonstrated the rhodium-catalyzed reaction of aromatic amides with maleimides, showing high regioselectivity and a broad range of N-substituents in maleimides applicable to the reaction (He, Yamaguchi, & Chatani, 2017).
Synthesis of Maleimides
The synthesis of maleimides through the Rh-catalyzed carbonylation of alkynes with pyridin-2-ylmethylamine is another notable application. This process results in the incorporation of two molecules of CO leading to maleimide derivatives, highlighting the importance of the coordination of pyridine nitrogen to a rhodium center (Inoue, Fukumoto, & Chatani, 2007).
Cross-Coupling Reactions
Maleimides have been used in Sonogashira cross-coupling reactions, representing an innovative synthesis strategy for various difunctionalized maleimide derivatives. This application demonstrates the versatility and reactivity of maleimides in organic synthesis (Souffrin, Croix, & Viaud-Massuard, 2012).
Bioconjugation
In bioconjugation, maleimides have been used for the site-selective modification of proteins via thio-Michael addition of biothiols. This includes applications in immunotoxins and antibody-drug conjugates (ADCs) used in cancer therapies. The reactivity of maleimides in terms of selectivity and kinetics plays a crucial role in these applications (Renault, Fredy, Renard, & Sabot, 2018).
Polymer Synthesis
Alkyne maleimides are instrumental in the synthesis of functional periodic copolymers, enabling the development of polymer-based molecular arrays. This involves step-growth strategies and the use of functional heterotelechelic α-alkyne, ω-azido poly(styrene-co-N-substituted maleimide) precursors (Berthet, Zarafshani, Pfeifer, & Lutz, 2010).
Fluorescent Probing
Alkyne maleimides have been used as probes, for instance, in studying the acetylcholine receptor (AChR) in membranes. The use of N-(1-pyrene)maleimide as a fluorescent, lipophilic, alkylating agent exemplifies their application in biochemical and biophysical studies (Clarke & Martinez‐Carrion, 1986).
Tandem Cyclization and Annulation
Alkyne maleimides are involved in tandem cyclization and annulation of alkynols and maleimides through cooperative catalysis. This method allows rapid access to multicyclic compounds and demonstrates the versatility of alkyne maleimides in complex organic transformations (Gurram, Rajesh, Singam, Nanubolu, & Reddy, 2020).
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.26 |
Nom IUPAC |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hex-5-ynamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-3-4-5-10(15)13-8-9-14-11(16)6-7-12(14)17/h1,6-7H,3-5,8-9H2,(H,13,15) |
Clé InChI |
JFWXHCHRKDOVRJ-UHFFFAOYSA-N |
SMILES |
C#CCCCC(=O)NCCN1C(=O)C=CC1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)